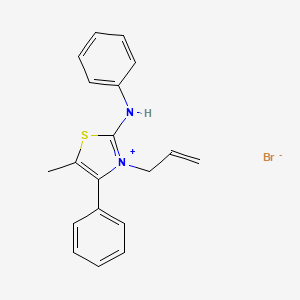

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

Description

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name |

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S.BrH/c1-3-14-21-18(16-10-6-4-7-11-16)15(2)22-19(21)20-17-12-8-5-9-13-17;/h3-13H,1,14H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLWRZIEUZRTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(S1)NC2=CC=CC=C2)CC=C)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide typically involves the reaction of appropriate thiazole precursors with bromide sources under controlled conditions. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and methyl hydrazinecarbodithioate, which react to form the desired thiazole derivative . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

Benzothiazole: Contains a fused benzene ring, offering different chemical properties and applications.

Thiadiazole: Another heterocyclic compound with similar reactivity but different structural features.

Uniqueness

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide is unique due to its specific combination of functional groups and the presence of the bromide ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine; bromide is a complex organic compound belonging to the thiazole family. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazolium ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiazole precursors with bromide sources under controlled conditions. One common method includes using N-(4-nitrophenyl)acetohydrazonoyl bromide and methyl hydrazinecarbodithioate to yield the desired thiazole derivative.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, a related thiazolopyridine derivative demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . This suggests that 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine; bromide may possess similar antimicrobial efficacy.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 5-methyl-N,4-diphenyl... | 0.21 | Pseudomonas aeruginosa |

| 5-methyl-N,4-diphenyl... | 0.21 | Escherichia coli |

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. For example, thiosemicarbazone derivatives have shown selective cytotoxicity towards multidrug-resistant cancer cells by promoting apoptosis through mitochondrial dysfunction . The mechanism often involves the depletion of cellular glutathione and disruption of mitochondrial membrane potential.

Case Studies and Research Findings

- Thiosemicarbazone Derivatives : A study highlighted that certain thiosemicarbazone derivatives exhibit a typical dose-response profile in K562 cells, with half-maximal effective concentrations around 10 μM for inducing cell death . This indicates potential for developing compounds that target resistant cancer cells.

- Molecular Docking Studies : Computational analyses have been employed to explore the binding interactions of thiazole derivatives with key enzymes involved in bacterial resistance mechanisms. The active site interactions often involve hydrogen bonds and π-stacking interactions with amino acid residues critical for enzyme activity .

Potential Therapeutic Applications

Given its biological activity, 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine; bromide may have potential applications in:

- Antimicrobial Therapy : As an antimicrobial agent against resistant strains of bacteria.

- Cancer Treatment : As a cytotoxic agent targeting multidrug-resistant cancer cells through mechanisms involving mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine; bromide, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. For example, POCl₃-mediated reflux (90°C, 3 hours) can facilitate thiazole ring formation, followed by quaternization with allyl bromide to introduce the prop-2-enyl group . Purification via pH adjustment (8–9) and recrystallization (DMSO/water) is critical for isolating the cationic thiazol-3-ium intermediate. Bromide counterion incorporation typically occurs during final salt formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolves substituent effects (e.g., phenyl, allyl groups) and confirms quaternization via thiazolium ring proton shifts (~δ 8–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-Br]⁺ for the cationic core).

- IR Spectroscopy : Identifies N–H stretches (~3400 cm⁻¹) and C–S/C–N vibrations (600–1200 cm⁻¹) .

Q. How does the substitution pattern (N,4-diphenyl; 3-prop-2-enyl) influence the compound’s stability and solubility?

- Methodology :

- Solubility Testing : Compare polar (DMSO, water) vs. nonpolar (hexane) solvents. The allyl group enhances solubility in organic phases, while the bromide ion improves aqueous miscibility .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, noting decomposition points influenced by phenyl ring rigidity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the thiazolium ring’s positive charge localizes reactivity at the C2-amine .

- Molecular Dynamics (MD) Simulations : Model solvation effects and counterion interactions (Br⁻) to optimize solvent systems for synthesis .

Q. How can researchers resolve contradictions in biological activity data caused by substituent variations?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing allyl with methyl) and compare bioactivity via enzyme inhibition assays (e.g., IC₅₀ values). For instance, bromine substitution on phenyl rings enhances antimicrobial activity in analogous thiazoles .

- Statistical Analysis : Use multivariate regression to isolate substituent contributions to observed discrepancies .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic Assays : Measure competitive vs. non-competitive inhibition using varying substrate concentrations (Lineweaver-Burk plots).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., kinases) .

- X-ray Crystallography : Resolve 3D binding conformations when co-crystallized with the enzyme .

Key Considerations

- Data Contradictions : Variability in biological assays may arise from differences in assay conditions (e.g., pH, solvent). Standardize protocols using controls like known inhibitors .

- Advanced Characterization : Utilize X-ray crystallography or cryo-EM to resolve structural ambiguities, particularly for the allyl group’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.